1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea
Overview
Description
MIV-150 is a tight-binding, allosteric inhibitor of reverse transcriptase that is active against HIV-1 and HIV-2 (both EC50s = 1 nM in vitro). It has been shown to inactivate viruses that are resistant to other antiviral drugs, including non-nucleoside reverse transcriptase inhibitors, nucleoside reverse transcriptase inhibitors, and protease inhibitors. Although MIV-150 possesses poor oral bioavailability, it demonstrates efficacy when formulated as a topical microbicide.
MIV 150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been found effective against simian-human immunodeficiency virus-RT (SHIV-RT).
Scientific Research Applications
Synthesis and Properties
Synthesis of Novel Compounds : This compound is a part of research exploring the synthesis of new chemical entities. For instance, the synthesis of related compounds like 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, demonstrates the scientific interest in exploring similar structures for potential applications in drug development (Zhang et al., 2019).
Conformational Studies of Ureas : Studies on heterocyclic ureas, such as the one involving complexation-induced unfolding of these compounds, provide insights into their structural and bonding characteristics. This can be crucial for understanding their potential interactions and reactivity in various applications (Corbin et al., 2001).
Potential Applications
Inhibitors in Biological Systems : Certain urea derivatives have been identified as inhibitors of specific enzymes or proteins, potentially offering a pathway for therapeutic applications. For example, research on inhibitors of human and murine soluble epoxide hydrolase showcases the potential of urea-based compounds in medicinal chemistry (Rose et al., 2010).
Antimicrobial and Antiproliferative Activities : Derivatives of urea compounds have been synthesized and evaluated for their antimicrobial activities against various strains. This indicates a potential use in developing new antimicrobial agents (Mannam et al., 2020). Additionally, some urea derivatives have shown antiproliferative activity against cancer cell lines, suggesting their application in cancer research (Al-Sanea et al., 2018).
properties
IUPAC Name |
1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHEWJJTGPRSL-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177773 | |
Record name | MIV 150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-cyanopyridin-2-yl)-3-((1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl)urea | |
CAS RN |
231957-54-3 | |
Record name | MIV 150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIV 150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIV-150 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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